1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of benzodioxole, thiophene, and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a pyrazolopyridine core. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the rest of the structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole moiety and is used in anticancer research.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(THIOPHEN-3-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of benzodioxole, thiophene, and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-3-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H15N3O3S/c22-17-6-13(12-3-4-25-9-12)14-7-19-21(18(14)20-17)8-11-1-2-15-16(5-11)24-10-23-15/h1-5,7,9,13H,6,8,10H2,(H,20,22) |
InChI Key |
LIXVDMPIXWKBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CSC=C5 |
Origin of Product |
United States |
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